molecular formula C11H14ClNO2 B1421029 [4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride CAS No. 1240528-27-1

[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride

Cat. No. B1421029
CAS RN: 1240528-27-1
M. Wt: 227.69 g/mol
InChI Key: AJZHQIDIJGTKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1240528-27-1. It has a molecular weight of 227.69 g/mol . This compound is typically in the form of a powder . It’s not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2.ClH/c1-3-6-14-11-7-9 (8-12)4-5-10 (11)13-2;/h1,4-5,7H,6,8,12H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 227.69 g/mol .

Scientific Research Applications

Potential Applications in Environmental Estrogens Research

Compounds with methoxy and phenyl groups, such as methoxychlor, have been studied for their estrogenic activity and potential effects on the reproductive system. Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, metabolizes into an active estrogenic form, HPTE, and has shown reproductive toxicity in various studies. Such compounds' environmental presence and impact on human health, particularly concerning endocrine disruption, are significant research areas (Cummings, 1997).

Role in Reproductive Toxicology

The methoxy and phenyl groups are also found in compounds studied for reproductive toxicity, like benzophenone-3 (BP-3). BP-3, a common UV filter, has been linked to reproductive health effects in humans and animals, highlighting the importance of understanding such compounds' endocrine-disrupting potential and their impact on reproduction (Ghazipura et al., 2017).

Implications in Neurochemistry and Neurotoxicity

Research on compounds with similar structures has also extended into neurochemistry and neurotoxicity, providing insights into their effects on the central nervous system and potential therapeutic or adverse outcomes. For example, studies on MDMA (3,4-Methylenedioxymethamphetamine) have explored its acute and long-term neurochemical effects, which could be relevant for understanding the neuroactive potential of similar compounds (McKenna & Peroutka, 1990).

Potential in Drug Metabolism Studies

The structural features of "[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride" may also make it relevant in studies focusing on drug metabolism, particularly how compounds are metabolized by Cytochrome P450 enzymes in the liver. Understanding the metabolism of such compounds can help predict drug-drug interactions and guide the development of safer pharmaceuticals (Khojasteh et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-methoxy-3-prop-2-ynoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2;/h1,4-5,7H,6,8,12H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZHQIDIJGTKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)OCC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240528-27-1
Record name Benzenemethanamine, 4-methoxy-3-(2-propyn-1-yloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240528-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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